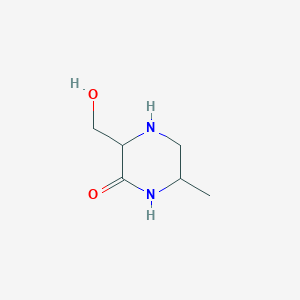
3-(Hydroxymethyl)-6-methylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-6-methylpiperazin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the scientific research community. It is a heterocyclic compound that contains a piperazine ring with a hydroxymethyl group and a methyl group attached to it. HMP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-6-methylpiperazin-2-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemische Und Physiologische Effekte
3-(Hydroxymethyl)-6-methylpiperazin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Hydroxymethyl)-6-methylpiperazin-2-one in lab experiments is its relatively simple synthesis method. 3-(Hydroxymethyl)-6-methylpiperazin-2-one is also readily available and inexpensive. However, one of the limitations of using 3-(Hydroxymethyl)-6-methylpiperazin-2-one in lab experiments is its limited solubility in some solvents. This can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(Hydroxymethyl)-6-methylpiperazin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been studied for its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action of 3-(Hydroxymethyl)-6-methylpiperazin-2-one and its potential applications in the field of medicinal chemistry and drug discovery.
In conclusion, 3-(Hydroxymethyl)-6-methylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific research community. It has potential applications in the field of medicinal chemistry and drug discovery and has been shown to have antibacterial, antifungal, and antiviral properties. While there are limitations to its use in lab experiments, 3-(Hydroxymethyl)-6-methylpiperazin-2-one has a number of advantages, including its relatively simple synthesis method and low cost. Further research is needed to fully understand the potential applications of 3-(Hydroxymethyl)-6-methylpiperazin-2-one in the field of medicine.
Synthesemethoden
The synthesis of 3-(Hydroxymethyl)-6-methylpiperazin-2-one involves the reaction of 2-methylpiperazine with formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The synthesis of 3-(Hydroxymethyl)-6-methylpiperazin-2-one is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-6-methylpiperazin-2-one has been studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have antibacterial, antifungal, and antiviral properties. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
193217-35-5 |
|---|---|
Produktname |
3-(Hydroxymethyl)-6-methylpiperazin-2-one |
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-7-5(3-9)6(10)8-4/h4-5,7,9H,2-3H2,1H3,(H,8,10) |
InChI-Schlüssel |
DSVKRHFJKUSXHM-UHFFFAOYSA-N |
SMILES |
CC1CNC(C(=O)N1)CO |
Kanonische SMILES |
CC1CNC(C(=O)N1)CO |
Synonyme |
Piperazinone, 3-(hydroxymethyl)-6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



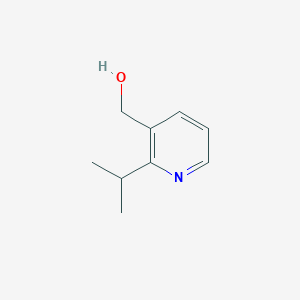
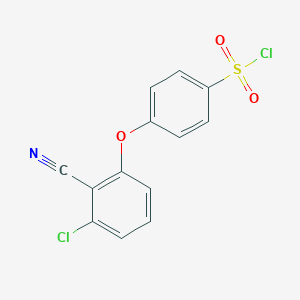
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
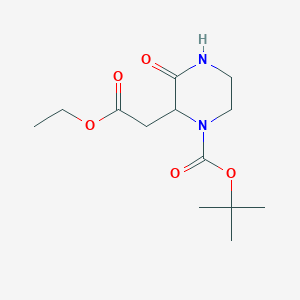

![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
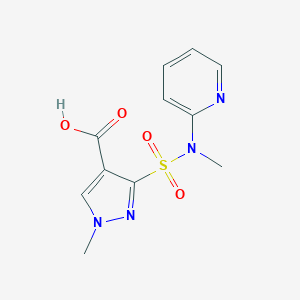
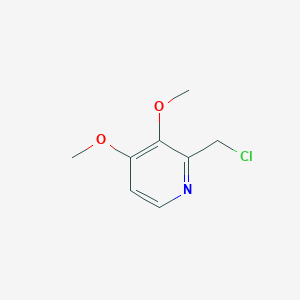

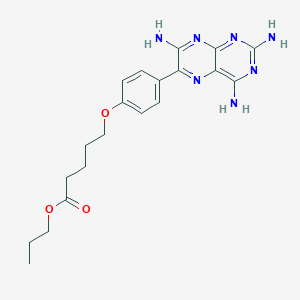
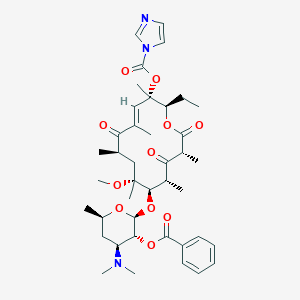
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
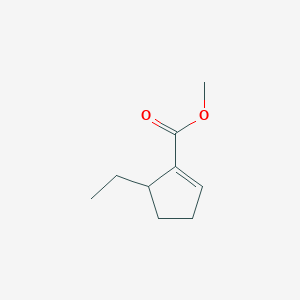
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)